molecular formula C29H26N4O7 B8124559 Fmoc-D-Aph(D-Hor)-OH CAS No. 2504148-17-6

Fmoc-D-Aph(D-Hor)-OH

Cat. No.: B8124559
CAS No.: 2504148-17-6
M. Wt: 542.5 g/mol
InChI Key: TYZSMQUWFLKJFB-DNQXCXABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Aph(D-Hor)-OH: is a synthetic compound used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group of amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Aph(D-Hor)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of the amino acid is protected using the Fmoc group.

    Coupling Reactions: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The Fmoc group is removed using a base such as piperidine to expose the amino group for further reactions.

Industrial Production Methods

Industrial production of This compound involves large-scale synthesis using automated peptide synthesizers. These machines automate the repetitive steps of coupling and deprotection, allowing for efficient and high-throughput production of peptides.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Aph(D-Hor)-OH: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds or other oxidized derivatives.

    Reduction: Reduction reactions can be used to break disulfide bonds or reduce other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can yield free thiols.

Scientific Research Applications

Fmoc-D-Aph(D-Hor)-OH: has various applications in scientific research, including:

    Chemistry: Used in the synthesis of peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The mechanism of action of Fmoc-D-Aph(D-Hor)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The compound can be incorporated into peptides, which can then interact with specific molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Fmoc-D-Aph(D-Hor)-OH: can be compared with other Fmoc-protected amino acids and peptides. Similar compounds include:

    Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-Gly-OH: A simpler Fmoc-protected amino acid.

    Fmoc-Cys(Trt)-OH: An Fmoc-protected cysteine derivative.

Uniqueness: : The uniqueness of This compound lies in its specific structure and the presence of the D-Aph(D-Hor) moiety, which may impart unique properties to the peptides synthesized using this compound.

Properties

IUPAC Name

(2R)-3-[4-[[(4R)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O7/c34-25-14-23(31-28(38)33-25)26(35)30-17-11-9-16(10-12-17)13-24(27(36)37)32-29(39)40-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-24H,13-15H2,(H,30,35)(H,32,39)(H,36,37)(H2,31,33,34,38)/t23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZSMQUWFLKJFB-DNQXCXABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2504148-17-6
Record name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((R)-2,6-dioxohexahydropyrimidine-4-carboxamido)phenyl)propanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBN6M54DF4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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